5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

Catalog No.
S790555
CAS No.
186446-26-4
M.F
C9H5ClFNO2
M. Wt
213.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

CAS Number

186446-26-4

Product Name

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

IUPAC Name

5-chloro-4-fluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

InChI

InChI=1S/C9H5ClFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)

InChI Key

GOPLNYXPDXOWSO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl
  • Potential pharmaceutical applications

    Indole derivatives are known for their diverse biological activities PubChem reference on indole. Research suggests some indole-based molecules have potential applications in the development of pharmaceuticals NCBI reference: . There is limited information regarding the specific pharmaceutical applications of 5-Cl-4-F-indole-2-carboxylic acid itself, but further research may explore its potential in this area.

  • Organic synthesis

    5-Cl-4-F-indole-2-carboxylic acid can be a useful intermediate for the synthesis of other molecules. A research article describes a simplified method for synthesizing this compound A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate: .

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is an organic compound characterized by its indole structure, which is a bicyclic compound composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C9H5ClFNO2, and it has a molecular weight of approximately 213.59 g/mol. This compound features a chlorine atom at the fifth position and a fluorine atom at the fourth position of the indole ring, along with a carboxylic acid functional group at the second position. The unique arrangement of these substituents contributes to its chemical reactivity and biological activity.

The chemical reactivity of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.

Additionally, the fluorine atom may influence the compound's reactivity due to its electronegativity, potentially enhancing electrophilic aromatic substitution reactions.

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid has been identified as a synthetic non-nucleoside inhibitor of HIV protease, indicating its potential in antiviral therapies. Its mechanism involves inhibiting the protease enzyme crucial for the maturation of HIV, thereby preventing viral replication. This biological activity highlights its importance in medicinal chemistry, particularly in developing antiretroviral drugs .

The synthesis of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes:

  • Formation of Indole Derivative: Starting from an appropriate precursor such as an aniline derivative.
  • Halogenation: Introducing chlorine and fluorine atoms through halogenation reactions using reagents like phosphorus pentachloride for chlorination and fluorinating agents for fluorination.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via methods such as Kolbe electrolysis or using carbon dioxide under specific conditions.

These steps may require careful control of reaction conditions to achieve high yields and purity.

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid has several applications:

  • Pharmaceutical Development: As an HIV protease inhibitor, it is explored for therapeutic use in treating HIV infections.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Used in research to understand enzyme inhibition mechanisms and drug interactions.

Interaction studies involving 5-chloro-4-fluoro-1H-indole-2-carboxylic acid focus on its binding affinity to HIV protease and other biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy and potency against viral strains.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding the compound's potential as a therapeutic agent.

Several compounds share structural similarities with 5-chloro-4-fluoro-1H-indole-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Chloro-1H-indole-2-carboxylic acidChlorine at position 5; lacks fluorineAntimicrobial properties
4-FluoroindoleFluorine at position 4; no carboxylic acidPotential anticancer activity
5-Bromo-4-fluoroindoleBromine instead of chlorine; retains fluorineAntiviral properties

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid stands out due to its specific halogen substitutions and its established role as an HIV protease inhibitor, which is not shared by all similar compounds. Its unique combination of chlorine and fluorine atoms enhances its biological activity compared to other indole derivatives.

Indole derivatives constitute one of the most pharmacologically active heterocyclic systems, with over 4,000 natural and synthetic variants exhibiting diverse biological activities. The inherent electronic properties of the indole nucleus enable interactions with multiple biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. Clinically approved indole-containing drugs span anticancer agents (vinblastine), antipsychotics (reserpine), and antiviral therapies (indinavir), underscoring their structural versatility.

Recent advances in synthetic methodologies have expanded access to novel indole analogs, particularly through transition metal-catalyzed cyclizations and microwave-assisted reactions. The strategic introduction of halogen atoms—especially at the 4th and 5th positions of the indole ring—has proven critical for enhancing metabolic stability and target affinity. This halogenation trend aligns with the broader pharmaceutical industry's focus on fluorine- and chlorine-containing compounds, which account for 30-40% of recent drug approvals.

Evolution of Halogenated Indole-2-carboxylic Acids in Drug Development

The indole-2-carboxylic acid motif has gained prominence as a privileged scaffold in enzyme inhibition, particularly in antiviral and anticancer therapies. Structural analyses reveal that the carboxylic acid group at position 2 enables critical ionic interactions with magnesium ions in metalloenzyme active sites. Halogen substitution at positions 4 and 5 enhances these interactions through:

  • Electron-withdrawing effects that polarize the carboxylic acid group
  • Steric complementarity with hydrophobic enzyme pockets
  • Improved pharmacokinetics via reduced oxidative metabolism

Notable developments include the HIV-1 integrase inhibitor 17a (IC50 3.11 μM), where 5-chloro-4-fluoro substitution contributed to π-π stacking with viral DNA. Similarly, halogenated monoterpenoid indole alkaloids (MIAs) demonstrate 5-10× potency increases over non-halogenated analogs in anticancer assays. These advancements have driven synthetic efforts toward efficient production of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid as a key intermediate.

Historical Development of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid Research

First synthesized in the early 2000s, this compound gained attention through its role in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Early routes suffered from low yields (12-15%) due to regioselectivity challenges in iodination and cyclization steps. Breakthroughs in 2010 established a robust five-step synthesis from 4-chloro-3-fluoroaniline, achieving 56% overall yield through:

  • Boc protection
  • Regioselective iodination
  • Cyclization
  • Esterification
  • Acid hydrolysis

Key innovations included eliminating azide intermediates and implementing crystallization-based purification, enabling kilogram-scale production. Subsequent studies optimized halogen positioning, revealing that 4-fluoro/5-chloro substitution maximizes target binding while minimizing hepatotoxicity.

Classical Synthetic Approaches

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains a cornerstone for constructing indole cores. For 5-chloro-4-fluoro-1H-indole-2-carboxylic acid, this method typically involves cyclizing a pre-halogenated phenylhydrazine derivative with a β-keto ester. A critical adaptation involves the use of 4-fluoro-3-chlorophenylhydrazine and ethyl pyruvate under acidic conditions (e.g., polyphosphoric acid or HCl/EtOH). The reaction proceeds via [3] [3]-sigmatropic rearrangement, forming the indole skeleton with inherent regioselectivity . Challenges arise in ensuring the halogen substituents remain intact during the high-temperature cyclization step, often requiring electron-withdrawing groups to stabilize the intermediate.

Japp-Klingemann Reaction Applications

The Japp-Klingemann reaction offers an alternative route by coupling diazonium salts with β-keto acids. For this compound, 4-fluoro-3-chlorobenzenediazonium chloride reacts with acetoacetic acid to form a hydrazone intermediate, which undergoes cyclization under acidic conditions. While this method avoids the high temperatures of Fischer synthesis, controlling the regiochemistry of the indole ring remains problematic, often yielding mixtures of 5-chloro-4-fluoro and 4-chloro-5-fluoro isomers [2].

Modern Synthetic Routes

Regioselective Halogenation Strategies

Modern approaches prioritize sequential halogenation to achieve precise substitution patterns:

  • Fluorination: Electrophilic fluorination using Selectfluor® at the 4-position of a 5-chloroindole precursor, leveraging the carboxylic acid’s directing effects.
  • Chlorination: Directed ortho-metalation (DoM) with LDA at the 5-position, followed by quenching with hexachloroethane [3].

This sequence ensures >90% regioselectivity, though competing C-3 chlorination necessitates careful stoichiometric control.

Protecting Group Methodologies in Indole Synthesis

Protecting the indole nitrogen and carboxylic acid is critical for multi-step syntheses:

  • N-Boc Protection: tert-Butoxycarbonyl (Boc) groups shield the indole NH during halogenation, preventing unwanted side reactions [4].
  • Methyl Ester Protection: Transient esterification of the carboxylic acid avoids decarboxylation during harsh reaction conditions (e.g., iodination) [5].

Boc Protection and Iodination Strategies

A regioselective iodination-Buchwald-Hartwig amination sequence enables late-stage functionalization:

  • Boc-protected indole undergoes iodination at the 4-position using N-iodosuccinimide (NIS).
  • Suzuki-Miyaura coupling introduces fluorine via a fluoroboronic ester [6].
    This method achieves 85% yield but requires palladium catalysts, increasing costs.

Cyclization Methods for Regiospecific Products

Transition-metal-catalyzed cyclizations provide superior regiocontrol:

  • Larock Indole Synthesis: A palladium-catalyzed coupling of 2-bromo-4-fluoro-5-chloroaniline with ethyl propiolate forms the indole ring with 92% regioselectivity [7].
  • Cadogan-Sundberg Reaction: Reductive cyclization of nitroarenes with triethyl phosphite avoids halogen displacement [8].

Industrial Scale Production Considerations

Process Optimization and Yield Enhancement

Key industrial parameters include:

  • Catalyst Recycling: Immobilized palladium on carbon reduces costs in cross-coupling steps.
  • Solvent Recovery: Distillation and reuse of DMF or THF minimize waste.
  • Continuous Flow Systems: Microreactors improve heat transfer and reaction homogeneity, boosting yields from 65% (batch) to 88% [9].

Green Chemistry Approaches and Sustainability

  • Microwave-Assisted Synthesis: Reduces reaction times from 24 h to 2 h, decreasing energy consumption [10].
  • Aqueous Media: Water as a solvent in cyclization steps achieves 78% yield with near-zero organic waste [11].

Comparative Analysis of Synthetic Pathways

Yield and Regioselectivity Challenges

MethodYield (%)Regioselectivity (%)Key Limitation
Fischer Indole Synthesis45–5570–75Isomer formation during cyclization
Japp-Klingemann Reaction30–4060–65Poor scalability
Larock Synthesis85–9290–95High catalyst loading
DoM Halogenation78–8285–90Sensitivity to moisture

Side Product Formation and Mitigation Strategies

  • Isomerization: 4-Chloro-5-fluoro byproducts (up to 25% in classical methods) are minimized using orthogonal protecting groups.
  • Decarboxylation: Occurs above 150°C; solved by low-temperature cyclization (≤80°C) in flow reactors [12].
  • Overhalogenation: Controlled by stoichiometric addition of halogenating agents and real-time HPLC monitoring [13].

This analysis underscores the superiority of modern transition-metal-catalyzed routes for large-scale synthesis, balancing efficiency, selectivity, and environmental impact. Future directions may focus on biocatalytic methods to further enhance sustainability.

Impact of Halogen Positioning

The strategic placement of halogen substituents on the indole scaffold of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid represents a critical determinant of biological activity. Comprehensive structure-activity relationship studies have revealed that halogen positioning significantly influences both potency and selectivity across various therapeutic applications.

5-Chloro Substitution Effects on Biological Activity

The 5-chloro substitution in 5-chloro-4-fluoro-1H-indole-2-carboxylic acid exerts profound effects on biological activity through multiple mechanisms. Research has demonstrated that the chlorine atom at the 5-position functions as an electron-withdrawing group, significantly modulating the electronic properties of the indole ring system [1] [2]. This electronic modification enhances the compound's ability to interact with biological targets through improved binding affinity and selectivity.

Studies on cannabinoid receptor 1 allosteric modulators have shown that 5-chloro-substituted indole-2-carboxamides exhibit markedly enhanced potency compared to their unsubstituted counterparts. The 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide demonstrated inhibition constant values ranging from 79 to 484 nanomolar, representing a significant improvement in binding affinity [1] [3]. The electron-withdrawing nature of the chlorine substituent appears to be critical for maintaining high binding affinity to the allosteric site while enabling effective modulation of orthosteric ligand binding.

The positioning of chlorine at the 5-position creates optimal electronic and steric environments for target recognition. Molecular docking studies have revealed that the 5-chloro substitution enables favorable interactions with key amino acid residues in the binding site, particularly through halogen bonding interactions [2] [4]. The chlorine atom can act as an electron acceptor, forming directional non-covalent interactions that enhance binding stability and specificity.

Comparative analysis of various chloro-substituted indole derivatives has demonstrated that the 5-position represents the optimal location for chlorine substitution. Movement of the chlorine to the 6-position, as observed in 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, results in substantially reduced biological activity [5] [2]. This positional sensitivity underscores the importance of precise halogen placement in structure-activity optimization.

4-Fluoro Substitution and Enhanced Potency

The 4-fluoro substitution in 5-chloro-4-fluoro-1H-indole-2-carboxylic acid contributes significantly to enhanced potency through unique electronic and steric effects. Fluorine, being the most electronegative element, creates a highly polarized carbon-fluorine bond that substantially influences the molecular properties of the indole scaffold . This substitution pattern has been shown to improve both binding affinity and selectivity in various biological assays.

Research on indole derivatives has revealed that fluorine substitution at the 4-position enhances the compound's ability to interact with hydrophobic binding pockets while maintaining favorable pharmacokinetic properties [8]. The small size of the fluorine atom, combined with its high electronegativity, creates an optimal balance between electronic effects and steric compatibility. Studies have demonstrated that 4-fluoro-substituted indole derivatives exhibit improved stability against metabolic degradation while maintaining high binding affinity to target proteins.

The electronic effects of 4-fluoro substitution extend beyond simple electron withdrawal. The fluorine atom significantly affects the excited state properties of the indole system, leading to altered photophysical characteristics that can influence biological activity . This electronic modulation has been shown to enhance the compound's ability to form specific interactions with target proteins, particularly through improved hydrogen bonding and electrostatic interactions.

Pharmacokinetic studies have revealed that 4-fluoro substitution improves the compound's bioavailability and metabolic stability [9]. The carbon-fluorine bond is highly resistant to enzymatic cleavage, providing protection against metabolic degradation pathways that commonly affect unsubstituted indole derivatives. This enhanced stability translates to improved in vivo efficacy and prolonged duration of action.

Synergistic Effects of Combined Halogenation

The combination of 5-chloro and 4-fluoro substitutions in 5-chloro-4-fluoro-1H-indole-2-carboxylic acid creates synergistic effects that significantly enhance biological activity beyond the sum of individual contributions. This dual halogenation pattern represents an optimal electronic configuration that maximizes both potency and selectivity across multiple therapeutic applications.

Studies on halogenated indole derivatives have demonstrated that the 5-chloro-4-fluoro substitution pattern produces activity enhancements of 5-10 fold compared to mono-halogenated analogs . The synergistic effect arises from the complementary electronic properties of chlorine and fluorine atoms, which create an optimal charge distribution across the indole scaffold. This electronic optimization enhances the compound's ability to form multiple simultaneous interactions with target proteins.

Molecular modeling studies have revealed that the dual halogenation pattern enables the formation of multiple halogen bonding interactions simultaneously [11] [4]. The chlorine atom at the 5-position can form halogen bonds with electron-rich regions of the protein, while the fluorine atom at the 4-position contributes to electrostatic stabilization and hydrophobic interactions. This dual binding mode results in enhanced binding affinity and improved selectivity profiles.

The synergistic effects of combined halogenation are particularly pronounced in enzyme inhibition studies. Research on human immunodeficiency virus integrase inhibitors has shown that compounds bearing the 5-chloro-4-fluoro substitution pattern demonstrate superior inhibitory activity compared to single halogen analogs [12] [4]. The dual halogenation enables optimal positioning within the enzyme active site, facilitating effective metal chelation and protein-DNA interaction disruption.

Carboxylic Acid Function Modifications

The carboxylic acid moiety at the 2-position of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid serves as a crucial pharmacophore that significantly influences biological activity and pharmacokinetic properties. Modifications of this functional group through esterification, amidation, and other chemical transformations have been extensively studied to understand their impact on therapeutic efficacy and drug-like properties.

Esterification Impact on Pharmacological Activity

Esterification of the carboxylic acid group in 5-chloro-4-fluoro-1H-indole-2-carboxylic acid significantly alters its pharmacological profile, affecting both biological activity and pharmacokinetic properties. The conversion to ester derivatives, particularly the methyl ester (methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate), represents a critical transformation that modifies the compound's interaction with biological targets and its bioavailability characteristics.

Studies on indole-2-carboxylate esters have revealed that esterification generally reduces direct biological activity compared to the parent carboxylic acid [9] [13]. The methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate demonstrates significantly decreased binding affinity to metal cofactors, particularly magnesium ions, which are essential for many enzymatic processes. This reduction in metal chelation capacity translates to diminished inhibitory activity against metalloproteins and enzymes requiring metal cofactors for catalytic function.

However, esterification provides significant advantages in terms of pharmaceutical development and bioavailability enhancement. The methyl ester derivative exhibits improved lipophilicity and membrane permeability compared to the parent carboxylic acid [9]. This enhanced lipophilicity facilitates cellular uptake and tissue distribution, potentially improving therapeutic efficacy despite reduced intrinsic activity. The ester form also demonstrates greater chemical stability under physiological conditions, providing advantages for formulation development and storage.

The esterification strategy has proven particularly valuable in prodrug development, where the ester serves as a metabolically labile protecting group. Following systemic administration, cellular and plasma esterases can hydrolyze the ester bond, regenerating the active carboxylic acid at the target site [9]. This approach allows for improved bioavailability while maintaining the essential biological activity of the parent compound.

Comparative studies have demonstrated that different ester groups produce varying effects on biological activity and pharmacokinetic properties. Ethyl and other alkyl esters generally show similar patterns of reduced activity and improved lipophilicity [9]. However, the specific ester group can influence the rate of hydrolysis and the tissue distribution pattern, providing opportunities for fine-tuning the pharmacokinetic profile.

Amide Derivatives and Receptor Interactions

The conversion of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid to amide derivatives represents a fundamental structural modification that profoundly impacts receptor interactions and biological activity. Amidation of the carboxylic acid group introduces new hydrogen bonding capabilities while altering the overall molecular conformation and binding characteristics.

Research on indole-2-carboxamide derivatives has demonstrated that amidation significantly enhances binding affinity to various protein targets compared to the parent carboxylic acid [1] [14]. The amide functionality provides both hydrogen bond donor and acceptor capabilities, enabling the formation of multiple simultaneous interactions with target proteins. Studies on cannabinoid receptor modulators have shown that indole-2-carboxamide derivatives exhibit markedly improved binding cooperativity factors compared to their carboxylic acid counterparts.

The amide derivatives demonstrate enhanced selectivity profiles across different protein targets. The 5-chloro-4-fluoro-1H-indole-2-carboxamide analogs show improved discrimination between closely related receptor subtypes, attributed to the specific hydrogen bonding patterns enabled by the amide group [15] [16]. This selectivity enhancement is particularly valuable in therapeutic applications where off-target effects must be minimized.

Structural studies have revealed that amide derivatives adopt distinct conformational preferences compared to carboxylic acid analogs. The amide group introduces rotational constraints that can favor specific binding conformations, leading to enhanced binding affinity and selectivity [16]. Molecular dynamics simulations have shown that the amide derivatives exhibit reduced conformational flexibility, resulting in more stable protein-ligand complexes.

The pharmacokinetic properties of amide derivatives differ significantly from both carboxylic acid and ester analogs. Amide derivatives generally demonstrate improved metabolic stability compared to esters, as the amide bond is less susceptible to enzymatic hydrolysis [14] [17]. This enhanced stability translates to prolonged duration of action and improved therapeutic efficacy in vivo.

Indole NH Functionality

The indole NH functionality in 5-chloro-4-fluoro-1H-indole-2-carboxylic acid serves as a critical structural element that significantly influences target binding interactions and biological activity. This hydrogen bond donor capability represents an essential pharmacophore that enables specific recognition by various biological targets and contributes to the compound's overall therapeutic efficacy.

Role in Target Binding Interactions

The indole NH group in 5-chloro-4-fluoro-1H-indole-2-carboxylic acid functions as a crucial hydrogen bond donor that enables specific interactions with target proteins and enzymes. This functionality represents a key determinant of binding affinity and selectivity, as demonstrated across multiple therapeutic applications and biological assays.

Crystallographic and molecular modeling studies have revealed that the indole NH group forms critical hydrogen bonds with acceptor atoms in protein binding sites [1] [18]. In cannabinoid receptor allosteric modulators, the indole NH donates hydrogen bonds to specific amino acid residues, particularly to the A2 acceptor site as defined in comprehensive pharmacophore models. This hydrogen bonding interaction is essential for achieving high binding affinity and proper orientation within the allosteric binding pocket.

The positioning of the indole NH group enables optimal geometric alignment for hydrogen bond formation with target proteins. Studies on various indole derivatives have demonstrated that the NH group consistently forms hydrogen bonds with backbone carbonyl groups and side chain acceptors in protein binding sites [19]. This interaction pattern is conserved across different protein targets, suggesting a fundamental role in molecular recognition and binding specificity.

Research on enzyme inhibitors has shown that the indole NH functionality contributes significantly to inhibitory potency through direct interactions with catalytic residues. In studies of human liver glycogen phosphorylase inhibitors, the indole NH group forms hydrogen bonds with key amino acids in the active site, contributing to the overall binding energy and inhibitory effect [19]. Similar interactions have been observed in other enzyme systems, confirming the universal importance of this functional group.

The electronic properties of the indole NH group are influenced by the surrounding halogen substituents, particularly the 5-chloro and 4-fluoro groups. These electron-withdrawing substituents increase the acidity of the NH proton, enhancing its hydrogen bonding capability and strengthening interactions with target proteins [2]. This electronic modulation represents an important aspect of the structure-activity relationship that contributes to the enhanced potency observed in halogenated derivatives.

N-substituted Derivatives and Altered Activities

Modification of the indole NH functionality through N-substitution produces significant alterations in biological activity and target binding characteristics. Studies on N-substituted derivatives of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid analogs have revealed that removal or modification of the free NH group generally results in substantial reductions in biological activity.

Research on N-methylated indole derivatives has demonstrated that substitution of the NH hydrogen with a methyl group typically reduces binding affinity by 2-10 fold compared to the parent NH compound [15] [20]. The N-methylated analogs lose the critical hydrogen bonding capability while introducing steric bulk that may interfere with optimal binding geometries. Studies on cannabinoid receptor modulators have shown that N-methylation significantly reduces the binding cooperativity factor, indicating altered allosteric modulation characteristics.

N-benzylated derivatives exhibit variable activity profiles depending on the specific target and binding site architecture. While the benzyl group eliminates hydrogen bonding capability, it can provide compensatory hydrophobic interactions and aromatic stacking with protein residues [18]. In some cases, N-benzylation has been shown to improve selectivity between different protein targets, albeit often at the cost of overall binding affinity.

The effects of N-substitution extend beyond simple binding affinity changes to include alterations in functional activity and signaling pathways. Studies on G-protein coupled receptor modulators have revealed that N-substituted derivatives can exhibit altered efficacy profiles, converting from positive to negative modulators or changing the magnitude of functional responses [15]. These functional changes highlight the importance of the NH group not only for binding but also for the specific conformational changes required for biological activity.

Electronic modifications through N-substitution with electron-withdrawing or electron-donating groups produce distinct effects on biological activity. N-acetylated derivatives generally show reduced activity due to the elimination of hydrogen bonding capability and the introduction of conformational constraints [21]. Conversely, N-substitution with electron-withdrawing groups can sometimes maintain or enhance activity by improving electrostatic interactions with target proteins, although this effect is highly dependent on the specific target and binding site characteristics.

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Wikipedia

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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